![molecular formula C8H5Cl3O2 B6604363 2-(2,4,6-Trichlorophenyl)acetic acid CAS No. 69178-44-5](/img/structure/B6604363.png)
2-(2,4,6-Trichlorophenyl)acetic acid
Overview
Description
2-(2,4,6-Trichlorophenyl)acetic acid, also known as trichloroacetic acid (TCA), is a widely used compound in scientific research. It is a naturally occurring organic compound that belongs to the family of carboxylic acids. TCA has a variety of applications in the fields of biochemistry, physiology, and organic chemistry. It is used as a reagent for various biochemical and physiological studies, and as a precursor for other compounds.
Scientific Research Applications
Adsorption and Removal from Aqueous Solutions
2-(2,4,6-Trichlorophenyl)acetic acid, a variant of trichlorophenoxy acetic acid, has been studied for its adsorption behaviors. For instance, the adsorption of 2,4,5-trichlorophenoxy acetic acid (a related compound) on poly-o-toluidine Zr(IV) phosphate has been explored, indicating its potential in water treatment applications. This study showed that cation-exchangers could effectively adsorb trichlorophenoxy acetic acid from aqueous solutions, which is crucial for environmental remediation (Khan & Akhtar, 2011).
Biodegradation
The biodegradation of trichlorophenol compounds, like 2,4,6-trichlorophenol, can be accelerated by adding organic acids such as formic acid and acetic acid. This finding is significant in environmental bioremediation, suggesting a method to enhance the microbial breakdown of such compounds in polluted environments (Li Rong-ji, 2014).
Electrochemical Studies
The electrochemical behavior of 2,4,6-trichlorophenol at zeolite-modified electrodes has been studied, providing insights into methods for detecting and quantifying this compound in environmental samples. This research has implications for developing sensitive and selective sensors for monitoring trichlorophenols in various matrices (Naranjo-Rodríguez et al., 2003).
Molecular Imprinting for Environmental Analysis
Molecularly imprinted polymers (MIPs) specific for 2,4,6-trichlorophenol have been developed for micro-solid phase extraction of phenolic compounds from environmental water samples. This application is pivotal for environmental monitoring, allowing selective preconcentration and analysis of phenolic pollutants (Feng, Zhao, & Lin, 2009).
Synergy in Advanced Oxidation Processes
Advanced oxidation processes like sonolysis and photocatalysis have been combined for the degradation of chlorinated aromatic compounds, including 2,4-dichlorophenoxy acetic acid. This synergistic approach enhances the mineralization and degradation efficiency, important for environmental cleanup strategies (Peller, Wiest, & Kamat, 2003).
Catalytic Applications
2,4,6-Trichlorophenyl formate has been identified as a highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation reactions. This application is significant in synthetic organic chemistry, offering an alternative to gaseous CO for producing carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2012).
properties
IUPAC Name |
2-(2,4,6-trichlorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZSZLZMZBHHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988884 | |
Record name | (2,4,6-Trichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trichlorophenyl)acetic acid | |
CAS RN |
69178-44-5 | |
Record name | Benzeneacetic acid, 2,?,?-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2,4,6-Trichlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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